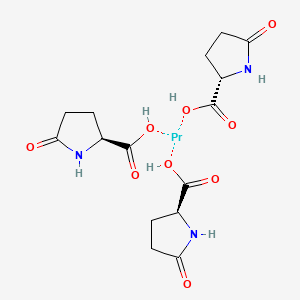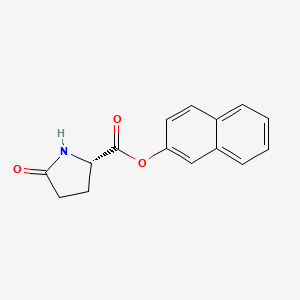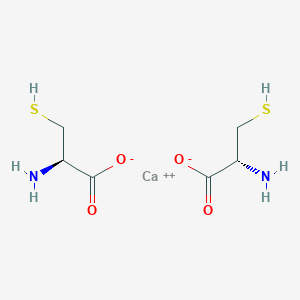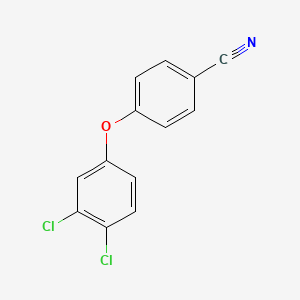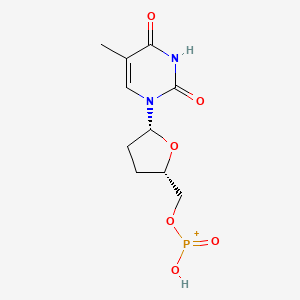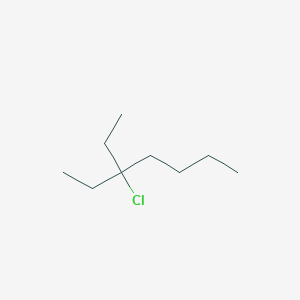
3-Chloro-3-ethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-ethylheptane is an organic compound with the molecular formula C9H19Cl It is a branched alkane with a chlorine atom and an ethyl group attached to the third carbon of a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-ethylheptane typically involves the chlorination of 3-ethylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to substitute a hydrogen atom on the third carbon with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-3-ethylheptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form alcohols, or by cyanide ions (CN-) to form nitriles.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 3-Ethylheptan-3-ol (alcohol), 3-Ethylheptanenitrile (nitrile).
Elimination: 3-Ethyl-2-heptene (alkene).
Aplicaciones Científicas De Investigación
3-Chloro-3-ethylheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-ethylheptane largely depends on the type of reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved are specific to the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
3-Chloro-3-methylheptane: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-3-ethylpentane: Shorter carbon chain with similar substituents.
3-Chloro-3-ethylhexane: Intermediate chain length between pentane and heptane.
Uniqueness: 3-Chloro-3-ethylheptane is unique due to its specific branching and the position of the chlorine atom. This structural uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for targeted synthetic applications.
Propiedades
Número CAS |
28320-89-0 |
|---|---|
Fórmula molecular |
C9H19Cl |
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
3-chloro-3-ethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3 |
Clave InChI |
KLRHBXRASJUOMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


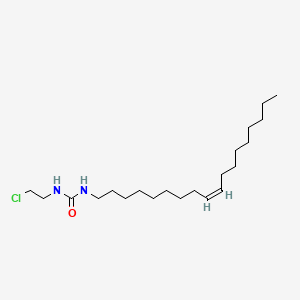


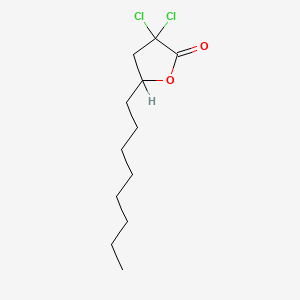
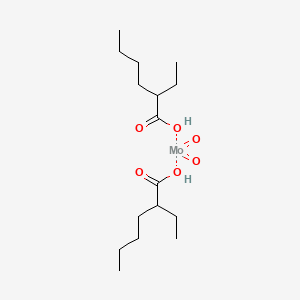
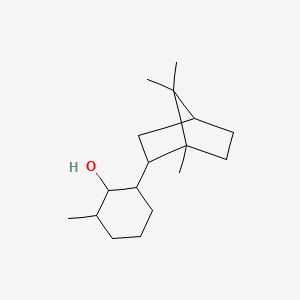
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
